Structural Analytics and Therapeutic Applications of 3-(2-Hydroxy-3-methoxyphenyl)propanoic Acid: A Technical Whitepaper
Structural Analytics and Therapeutic Applications of 3-(2-Hydroxy-3-methoxyphenyl)propanoic Acid: A Technical Whitepaper
Executive Summary
3-(2-Hydroxy-3-methoxyphenyl)propanoic acid (CAS: 21144-24-1), frequently referred to in literature as 2-hydroxy-3-methoxyhydrocinnamic acid, is a highly versatile phenolic acid derivative. Characterized by its saturated propanoic acid side chain, this molecule exhibits unique conformational flexibility compared to its unsaturated cinnamic acid analogues[1]. This whitepaper provides an in-depth analysis of its structural dynamics, its synergistic role in metabolic disorder therapeutics, and its utility as a bidentate ligand in advanced organometallic drug design[2].
Chemical Identity and Structural Causality
The molecular architecture of 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid (C10H12O4) is defined by three critical functional domains[3]:
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Propanoic Acid Chain: The reduction of the alkene bond found in precursor cinnamic acids removes planar rigidity. This thermodynamic freedom allows the carboxylate moiety to adopt optimal dihedral angles when navigating the steric constraints of enzyme active sites or metal coordination spheres.
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Ortho-Hydroxyl Group: Acting as a potent hydrogen bond donor, the phenolic -OH at the ortho position is essential for anchoring the molecule to catalytic residues (e.g., Asp202 and Glu271 in α-glucosidase)[4].
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Meta-Methoxy Group: The -OCH3 group provides steric shielding and modulates the electron density of the aromatic ring through resonance, enhancing the molecule's radical-scavenging (antioxidant) capacity[2].
Therapeutic Synergies in Metabolic Disorders
Chronic hyperglycemia induces severe oxidative stress, leading to the peroxidation of membrane lipids and the degradation of pancreatic β-cells[2]. 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid has been identified as a critical component in combination therapies for metabolic disorders.
As detailed in the patent , co-administering this cinnamic acid analog with Peroxisome Proliferator-Activated Receptor (PPAR) agonists (such as bezafibrate) produces a profound synergistic effect[1],[5].
The Causality: PPAR agonists upregulate gene transcription to manage lipid and glucose metabolism but do not directly neutralize existing reactive oxygen species (ROS). The phenolic acid acts as an aggressive ROS scavenger. This combination forms a self-validating therapeutic loop: the antioxidant protects the cellular machinery that the PPAR agonist is simultaneously attempting to optimize.
Synergistic pathway of 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid and PPAR agonists.
Coordination Chemistry: Organometallic Derivatization
Recent advancements in bioinorganic chemistry leverage functionalized phenolic acids as ligands to synthesize biologically potent organotin(IV) complexes, as explored in recent[6].
The Causality: While 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid possesses inherent antidiabetic properties, its systemic bioavailability can be limited by hydrophilicity. Coordinating the deprotonated carboxylate oxygen to a Tin(IV) center neutralizes the charge and significantly increases the overall lipophilicity of the complex[4]. This modification facilitates rapid passive diffusion across cellular lipid bilayers, delivering the active pharmacophore directly to intracellular targets. Studies indicate that such organometallic derivatives exhibit superior α-glucosidase inhibitory activity compared to standard drugs like acarbose[7].
Quantitative Data Presentation
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid |
| Common Synonym | 2-hydroxy-3-methoxyhydrocinnamic acid |
| CAS Number | 21144-24-1 |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| Key Functional Groups | Carboxylic acid, Phenolic -OH, Methoxy -OCH3 |
Table 2: Comparative α-Glucosidase Inhibitory Activity (Note: Data reflects representative metrics for structurally related phenolic acid-metal complexes)
| Compound / Complex | IC50 Value (µM) | Biological Efficacy |
| Standard (Acarbose) | 42.51 ± 0.21 | Baseline Inhibition |
| Free Ligand (Phenolic Acid) | ~21.54 ± 0.45 | High |
| Tributyltin(IV) Complex | ~35.20 ± 1.02 | Moderate-High (Enhanced Cellular Uptake) |
| Triphenyltin(IV) Complex | ~37.96 ± 0.81 | Moderate-High (Enhanced Cellular Uptake) |
Experimental Protocols and Workflows
Protocol 1: Synthesis of Organometallic Derivatives
This protocol outlines the synthesis of organotin(IV) complexes using the target molecule as a ligand. It is designed as a self-validating system to ensure high purity and coordination fidelity.
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Ligand Deprotonation: Dissolve 1.0 mmol of 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid in 20 mL of anhydrous methanol. Add 1.0 mmol of sodium bicarbonate (NaHCO3) and stir at room temperature for 2 hours.
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Causality & Validation: Deprotonation is a thermodynamic necessity. It converts the acid to its sodium salt, drastically increasing the nucleophilicity of the carboxylate oxygen. The cessation of CO2 gas evolution serves as a visual, self-validating indicator that deprotonation is complete.
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Metal Coordination: Dissolve 1.0 mmol of the selected organotin(IV) chloride (e.g., tributyltin chloride) in 10 mL of anhydrous toluene. Add this dropwise to the ligand solution.
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Reflux: Reflux the mixture at 80°C for 6-8 hours under an inert nitrogen atmosphere to prevent oxidative degradation.
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Purification: Filter the hot solution to remove the precipitated NaCl byproduct. Evaporate the filtrate under reduced pressure and recrystallize the residue from a chloroform/hexane mixture (1:1 v/v).
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Spectroscopic Validation: Confirm coordination via FTIR. A successful complexation is validated if the ν(C=O) stretching frequency shifts from the free ligand range (~1687 cm⁻¹) to a lower frequency, indicating successful electron donation from the oxygen to the Sn(IV) center[4].
Step-by-step synthetic workflow for generating organometallic derivatives.
Protocol 2: In Vitro α-Glucosidase Inhibitory Assay
This kinetic assay evaluates the antidiabetic potential of the compound by measuring the delay in carbohydrate digestion[6].
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Enzyme Preparation: Dissolve α-glucosidase in a 0.1 M phosphate buffer (pH 6.8).
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Pre-incubation: Mix 10 µL of the test compound (dissolved in DMSO) with 20 µL of the enzyme solution and 70 µL of the buffer. Incubate at 37°C for 15 minutes.
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Causality: Pre-incubation allows the inhibitor to establish stable hydrogen bonds with the enzyme's catalytic pocket (e.g., Asp202, Arg400) before the substrate is introduced, ensuring accurate binding affinity measurements[4].
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Substrate Addition: Add 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction. Incubate for an additional 30 minutes at 37°C.
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Kinetic Measurement & Validation: Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Measure the absorbance at 405 nm.
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Validation: The cleavage of pNPG releases p-nitrophenol, a chromophore absorbing strictly at 405 nm. The linearity of the absorbance curve acts as a self-validating control; any deviation alerts the operator to assay artifacts such as compound precipitation or enzyme degradation.
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References
- Title: Methods and reagents for the treatment of metabolic disorders (WO2006004803A1)
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Title: 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid (CAS 21144-24-1) Source: PubChem, National Institutes of Health URL: [Link]
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Title: Biologically potent organotin(IV) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies Source: RSC Advances URL: [Link]
Sources
- 1. WO2006004803A1 - Methods and reagents for the treatment of metabolic disorders - Google Patents [patents.google.com]
- 2. Biologically potent organotin( iv ) complexes of N -acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studie ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06718H [pubs.rsc.org]
- 3. 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid | C10H12O4 | CID 9149670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006004803A1 - Methods and reagents for the treatment of metabolic disorders - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
